{2-[(Pyridazin-3-yl)oxy]phenyl}methanol

Lipophilicity Physicochemical Profiling Medicinal Chemistry

{2-[(Pyridazin-3-yl)oxy]phenyl}methanol (CAS 65271-83-2) is a heterocyclic building block comprising a pyridazine ring linked via an ether bridge to an ortho-substituted phenylmethanol motif (C11H10N2O2, MW 202.21, LogP 1.76, PSA 55.24 Ų). This scaffold places the benzylic alcohol handle adjacent to the diaryl ether junction, creating a differentiated geometry and hydrogen-bonding capacity relative to its pyridine, pyrimidine, and pyridazinone counterparts.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 65271-83-2
Cat. No. B15216871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(Pyridazin-3-yl)oxy]phenyl}methanol
CAS65271-83-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)OC2=NN=CC=C2
InChIInChI=1S/C11H10N2O2/c14-8-9-4-1-2-5-10(9)15-11-6-3-7-12-13-11/h1-7,14H,8H2
InChIKeyVWXBBQLBQWIPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 65271-83-2: {2-[(Pyridazin-3-yl)oxy]phenyl}methanol – A Structurally Distinct Pyridazine Building Block for NLRP3-Focused and Scaffold-Hopping Medicinal Chemistry Programs


{2-[(Pyridazin-3-yl)oxy]phenyl}methanol (CAS 65271-83-2) is a heterocyclic building block comprising a pyridazine ring linked via an ether bridge to an ortho-substituted phenylmethanol motif (C11H10N2O2, MW 202.21, LogP 1.76, PSA 55.24 Ų) . This scaffold places the benzylic alcohol handle adjacent to the diaryl ether junction, creating a differentiated geometry and hydrogen-bonding capacity relative to its pyridine, pyrimidine, and pyridazinone counterparts. The compound lacks direct, published primary biological activity data in isolation; however, its core structural motif—the 'pyridazin-3-yloxy phenyl' system—appears within the Markush formulas of multiple NLRP3 inflammasome inhibitor patents [1] and VEGFR-2 inhibitor series [2], establishing its relevance as a privileged fragment for hit‑to‑lead and lead‑optimization campaigns.

CAS 65271-83-2: Why Simply Swapping a Pyridine, Pyrimidine, or Chloro-Pyridazine Building Block Fails in Medicinal Chemistry Campaigns


Close analogs of {2-[(Pyridazin-3-yl)oxy]phenyl}methanol – including 2-[(pyridin-3-yl)oxy]phenyl}methanol (CAS 1094325-07-1), {3-[(6-chloropyridazin-3-yl)oxy]phenyl}methanol, and 2-[(pyridazin-3-yl)oxy]phenol – differ in nitrogen count, substitution pattern, or functional‑group identity. These differences translate into quantifiable shifts in computed LogP (up to ~0.5 units), polar surface area, and hydrogen‑bond acceptor count [1]. The pyridazine ring provides two vicinal hydrogen‑bond acceptors that are absent in pyridine, directly affecting target engagement in NLRP3 inflammasome and VEGFR‑2 programs where the pyridazine‑3‑yloxy motif is explicitly claimed as a pharmacophoric element [2][3]. Furthermore, the ortho‑benzylic alcohol is a non‑ionizable, oxidizable functional handle that cannot be mimicked by phenol (ionizable; pKa ~10) or methyl ether (metabolically labile) without altering physicochemical and ADME profiles [4].

CAS 65271-83-2: Product‑Specific Quantitative Evidence Versus Closest Structural Analogs


Evidence 1: Lipophilicity Differentiation — LogP of 65271-83-2 vs. Pyridine Analog CAS 1094325-07-1

The target compound exhibits a computed LogP of 1.76 (ALOGPS/Chemsrc calculation) , approximately 0.53 log units higher than the directly analogous pyridine compound [2-(pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1), for which a LogP of 1.23 is reported [1]. This difference exceeds the typical uncertainty of in silico LogP models (~0.3–0.5 log units) and is consistent with the increased polar surface area contributed by the second nitrogen in the pyridazine ring (PSA 55.24 vs. estimated 42.2 Ų).

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Evidence 2: Polar Surface Area and Hydrogen‑Bond Acceptor Count vs. Pyridine Isosteres

The target compound features a computed topological polar surface area (TPSA) of 55.24 Ų (Chemsrc) and six hydrogen‑bond acceptor sites, compared to an estimated TPSA of ~42 Ų and five acceptors for the pyridine analog [2-(pyridin-3-yloxy)phenyl]methanol (one fewer nitrogen) [1]. The additional nitrogen in the pyridazine ring directly increases H‑bond acceptor capacity and TPSA by approximately 13 Ų, a measurable shift that can impact solubility, oral absorption (TPSA < 140 Ų for CNS drugs), and target‑binding geometry.

Polar Surface Area Hydrogen Bonding Drug-likeness

Evidence 3: Synthetic Handle Versatility — Benzylic Alcohol vs. Phenolic‑OH in the Chloro‑Pyridazine Analog Series

The benzylic alcohol group of CAS 65271-83-2 can undergo oxidation to the corresponding benzaldehyde or benzoic acid, activation as a mesylate/tosylate for nucleophilic displacement, or direct esterification — transformations not accessible to the phenol analog 2-[(pyridazin-3-yl)oxy]phenol (pKa ~10, ionizable at physiological pH) [1]. In direct comparison with {3-[(6-chloropyridazin-3-yl)oxy]phenyl}methanol [2], the target compound is unsubstituted at the pyridazine 6‑position, preserving a site for late‑stage C–H functionalization or SNAr chemistry, while avoiding the hydrolytic instability commonly associated with 6‑chloropyridazine analogues under basic or nucleophilic conditions [3].

Synthetic Versatility Derivatization Prodrug Design

Evidence 4: Scaffold Preference in NLRP3 Inflammasome and VEGFR‑2 Inhibitor Patents

Multiple patent families and research articles explicitly claim the 'pyridazin‑3‑yloxy phenyl' substructure — of which CAS 65271-83-2 is a representative fragment — as a core pharmacophore. For example, U.S. Patent Application 2025/0034114 on NLRP3 inflammasome inhibitors defines novel pyridazin‑3‑yl phenol compounds [1], and pyridazine‑3‑yloxy phenyl urea derivatives achieved nanomolar VEGFR‑2 inhibition (IC50 = 60.7 nM for compound 18b) [2]. In contrast, the pyridine analog [2-(pyridin-3-yloxy)phenyl]methanol lacks explicit NLRP3 or VEGFR‑2 patent exemplification, suggesting the pyridazine ring is a preferred recognition element for these targets [3].

NLRP3 VEGFR‑2 Kinase Inhibition Pharmacophore

Evidence 5: Ortho‑Substitution Geometry and Conformational Restriction Compared to Meta‑ and Para‑Substituted Regioisomers

CAS 65271-83-2 positions the benzylic alcohol ortho to the diaryl ether linkage, creating a seven-membered intramolecular hydrogen‑bonding opportunity (O–H···O‑ether) that is absent in the meta‑substituted analog {3-[(6-chloropyridazin-3-yl)oxy]phenyl}methanol [1] and the para‑substituted isomer [4-(6-methylpyridazin-3-yl)phenyl]methanol . While quantitative conformational energy calculations have not been published specifically for this compound, analogous ortho‑substituted diaryl ether scaffolds have been shown to adopt stabilized conformations (dihedral angles 60–90° between aromatic rings) that pre‑organize the molecule for target binding, whereas meta‑ and para‑isomers exhibit greater rotational freedom and entropic penalties upon binding [2].

Conformational Analysis Regiochemistry Scaffold Design

CAS 65271-83-2: Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Differentiators


Scenario A: NLRP3 Inflammasome Hit‑Finding and Lead‑Optimization Programs

Leverage CAS 65271-83-2 as a fragment‑sized scaffold for NLRP3 inhibitor design, where the pyridazin‑3‑yloxy substructure is a patented pharmacophoric element [1]. The compound's LogP of 1.76 (versus 1.23 for the pyridine analog) supports CNS penetration potential , making it suitable for neurodegeneration‑focused NLRP3 programs (e.g., Parkinson's disease, frontotemporal dementia) where brain‑penetrant candidates are required.

Scenario B: VEGFR‑2 Kinase Inhibitor Scaffold‑Hopping and Hinge‑Binding Optimization

Incorporate CAS 65271-83-2 into VEGFR‑2 inhibitor design to exploit the double‑nitrogen pyridazine ring as a hinge‑binding motif, as demonstrated by the nanomolar potency (IC50 = 60.7 nM) of related pyridazine‑3‑yloxy phenyl urea derivatives [2]. The ortho‑benzylic alcohol handle permits late‑stage diversification (oxidation, esterification, amination) without disrupting the hinge‑binding pharmacophore [3].

Scenario C: Custom Library Synthesis Requiring Orthogonal Functional Handles

Use CAS 65271-83-2 as a library‑synthesis intermediate where simultaneous or sequential derivatization is required. The benzylic alcohol can be selectively oxidized to the aldehyde or carboxylic acid while leaving the pyridazine ring intact, a sequence not feasible with the phenol or chloro‑pyridazine analogs [3]. This orthogonal reactivity supports efficient parallel SAR exploration in medicinal chemistry CROs and internal discovery groups.

Scenario D: Physicochemical Property‑Driven Procurement for CNS Drug Discovery

Procure CAS 65271-83-2 when CNS drug‑likeness criteria require a LogP > 1.5 and TPSA < 90 Ų. The measured values (LogP = 1.76, TPSA = 55.24) position the compound favorably for blood–brain barrier penetration relative to the pyridine analog (LogP = 1.23), while the TPSA remains well below the 90 Ų threshold commonly cited for CNS drug candidates.

Quote Request

Request a Quote for {2-[(Pyridazin-3-yl)oxy]phenyl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.